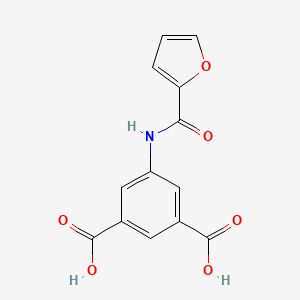![molecular formula C12H17NOS B5551056 4-[(4-methylsulfanylphenyl)methyl]morpholine](/img/structure/B5551056.png)
4-[(4-methylsulfanylphenyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methylsulfanylphenyl)methyl]morpholine is a useful research compound. Its molecular formula is C12H17NOS and its molecular weight is 223.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(methylthio)benzyl]morpholine is 223.10308534 g/mol and the complexity rating of the compound is 175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis and Toxicological Assessment : A study conducted by Pernak et al. (2011) focused on synthesizing a series of 4-benzyl-4-methylmorpholinium salts, assessing their physicochemical properties, toxicity, and biodegradability. These morpholinium ionic liquids exhibited moderate to low toxicity and were suggested as potential new solvents for biomass due to their effective dissolution properties for cellulose with specific anions like formate or acetate (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Biological and Pharmacological Applications
Antimicrobial and Antiproliferative Activities : Al-Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives and evaluated their anti-proliferative activity against various neoplastic cells. Their findings indicated that certain derivatives exhibited significant anti-mitogenic activity, suggesting their potential as therapeutic agents against cancer progression (Al-Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).
Glucosidase Inhibition and Antioxidant Activity : Özil, Parlak, and Baltaş (2018) designed and synthesized benzimidazole derivatives with a morpholine skeleton, showing significant in vitro antioxidant activities and glucosidase inhibition. These findings highlight the potential use of these compounds in managing oxidative stress and diabetes (Özil, Parlak, & Baltaş, 2018).
Chemical Structure and Reaction Studies
Structural Analysis of Mannich Bases : Franklin et al. (2011) conducted a structural and spectral analysis of a Mannich base derivative of benzothiazole and morpholine, revealing insights into the conformation and hydrogen bonding interactions of such compounds. This study provides valuable information for the design of new compounds with enhanced chemical properties (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Fluorescent Probe for DTT Detection : Sun et al. (2018) developed a two-photon fluorescent probe based on a morpholine derivative for detecting 1, 4-dithiothreitol (DTT), demonstrating fast and selective sensing capabilities. This probe's successful application in one- and two-photon imaging of DTT in cells suggests its utility in biological and biochemical research (Sun, Xia, Huang, Gu, & Wang, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-methylsulfanylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-15-12-4-2-11(3-5-12)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHECYPVHHKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![DIMETHYL 5-[(2-PHENYLACETYL)AMINO]ISOPHTHALATE](/img/structure/B5550985.png)
![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)
![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)
![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)
![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)
![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)
![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)
![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)

![2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)
![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
